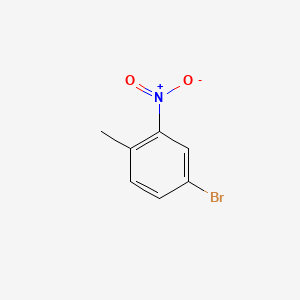

4-Bromo-2-nitrotoluene

Cat. No. B1266186

M. Wt: 216.03 g/mol

InChI Key: KZNXALJXBRSMFL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

palladium(II) acetate (0.390 g, 1.74 mmol), BINAP (0.865 g, 1.39 mmol) and CS2CO3 (5.66 g, 17.36 mmol) were added to a mixture of 4-bromo-1-methyl-2-nitrobenzene (3 g, 13.89 mmol) and piperazine (9.74 g, 113.04 mmol) in microwave. The suspension were heated to 110 °C for 24 hours, LCMS showed product mass [M+1]: 222.0 at retension time RT=1.38 min (polar short purity method). Workup reaction by additional of water (10mL), extracted with EtOAc (3x20 mL), washed with brine, dried with Na2SO4, evaporated off solvent to give a residue, which was purified by isco chromatographer, eluting with 0-10% MeOH in DCM to give 1-(4-methyl-3-nitrophenyl)piperazine (1.670 g, 54.4 %) as a yellow solid. LCMS confirmed the target compound.

Name

C(=O)([O-])[O-].[Cs+].[Cs+]

Quantity

0.0174 mol

Type

reagent

Reaction Step One

Quantity

0.00139 mol

Type

catalyst

Reaction Step Five

Yield

54.35%

Identifiers

|

CUSTOM

|

954

|

reaction index

|

NAME

|

1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

|

Quantity

|

0.0174 mol

|

|

Type

|

reagent

|

|

Smiles

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.01 L

|

|

Type

|

solvent

|

|

Smiles

|

CC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0.113 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CNCCN1

|

Step Four

|

Name

|

|

|

Quantity

|

0.0139 mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=C(C=C1)Br)[N+](=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0.00139 mol

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

|

|

Name

|

|

|

Quantity

|

0.00174 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)O.CC(=O)O.[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C=C(C=C1)N2CCNCC2)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 54.35% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |